molecular formula C9H11NO B13173100 (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine

(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine

Cat. No.: B13173100
M. Wt: 149.19 g/mol
InChI Key: UPEHHHMYIMIKRA-UHFFFAOYSA-N
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Description

(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine typically involves the formation of the benzofuran ring followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent reactions introduce the amine functionality through reductive amination or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in tumor growth or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: A sulfur analog with similar biological activities.

    Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.

Uniqueness: (1,3-Dihydro-2-benzofuran-4-ylmethyl)amine stands out due to its specific amine functionality, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1,3-dihydro-2-benzofuran-4-ylmethanamine

InChI

InChI=1S/C9H11NO/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3H,4-6,10H2

InChI Key

UPEHHHMYIMIKRA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)CN

Origin of Product

United States

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